methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate involves several steps. One common method includes the reaction of 4-hydroxypiperidine with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like benzene with tetrabutylammonium bromide as a phase-transfer catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Cyclization: Base-induced cyclization with methylene isocyanides can lead to the formation of imidazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Methyl N-cyano-4-hydroxypiperidine-1-carbimidothioate can be compared with other piperidine derivatives such as:
4-Hydroxy-N-methylpiperidine: Used in similar applications but with different reactivity and properties.
Pyrimidine derivatives containing 4-hydroxypiperidine: These compounds have shown antitumor activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H13N3OS |
---|---|
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
methyl N-cyano-4-hydroxypiperidine-1-carboximidothioate |
InChI |
InChI=1S/C8H13N3OS/c1-13-8(10-6-9)11-4-2-7(12)3-5-11/h7,12H,2-5H2,1H3 |
InChI-Schlüssel |
IIUQAKYRPSQDCU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC#N)N1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.